Chemical properties of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one
Chemical properties of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one
An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one
This guide provides a comprehensive technical overview of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited specific literature on this molecule, this document synthesizes information from structurally related analogs to predict its chemical properties and provide a framework for its synthesis, characterization, and potential biological evaluation. The insights herein are intended for researchers, scientists, and drug development professionals.
Introduction: The 7,8-Dihydroquinolin-5(6H)-one Scaffold
The 7,8-dihydroquinolin-5(6H)-one core is a significant structural motif found in a variety of natural products and pharmacologically active compounds.[1] This scaffold is a partially saturated bicyclic system, which imparts a three-dimensional character that can be advantageous for molecular recognition by biological targets. The presence of a conjugated enamine within the quinolinone ring system, along with a ketone and a hydroxyl group in the case of the title compound, suggests a rich and varied chemical reactivity.
Derivatives of the broader quinolinone and dihydroquinolinone classes have demonstrated a wide range of biological activities, including anticancer, antibacterial, antifungal, and cardiotonic effects.[1][2] The versatility of this scaffold makes 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one a compelling candidate for further investigation in drug discovery programs.
Synthesis and Structural Elucidation
A proposed synthetic workflow is outlined below:
Caption: Proposed one-pot synthesis of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for the physicochemical properties of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one are scarce. However, we can infer its likely characteristics based on its functional groups and the properties of analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉NO₂ | Based on chemical structure |
| Molecular Weight | 163.17 g/mol | Calculated from molecular formula |
| pKa | Acidic (phenol-like): ~8-10, Basic (amine-like): ~1-3 | The hydroxyl group on the aromatic ring will be weakly acidic. The nitrogen lone pair is part of a conjugated system, reducing its basicity.[5] |
| Solubility | Low aqueous solubility. Soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (ethanol, methanol). | The hydrophobic bicyclic core is expected to limit water solubility, while the polar hydroxyl and ketone groups will facilitate dissolution in organic solvents.[6] |
| LogP | 1.0 - 2.0 (estimated) | The presence of polar functional groups will lower the LogP compared to the unsubstituted quinoline core. |
Experimental Protocol for Solubility Determination
A robust understanding of solubility is critical for drug development. The following protocol outlines a method for determining the thermodynamic solubility of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.
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Preparation of Saturated Solutions:
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Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, ethanol, DMSO).
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Equilibrate the samples on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Sample Processing:
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Centrifuge the vials at high speed to pellet the undissolved solid.
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Carefully collect an aliquot of the supernatant.
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-
Quantification:
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Dilute the supernatant with a suitable solvent.
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Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
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-
Data Analysis:
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Calculate the solubility in mg/mL or µg/mL for each solvent.
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Spectroscopic Characterization
The structural elucidation of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one would rely heavily on a combination of NMR and mass spectrometry techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of quinoline derivatives.[7][8]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The hydroxyl proton may appear as a broad singlet. The protons on the partially saturated ring will likely exhibit complex splitting patterns due to their diastereotopic nature.
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¹³C NMR: The carbon NMR will provide a unique fingerprint of the molecule. The carbonyl carbon will resonate at a characteristic downfield shift (~190-200 ppm). The carbons of the aromatic ring will appear in the range of 110-160 ppm.
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2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[8]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation.
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High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, confirming the elemental composition.
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can reveal characteristic losses. For quinolinone structures, common fragmentation pathways include the loss of water (H₂O) and carbon monoxide (CO).[9][10] The presence of the hydroxyl group may lead to additional specific fragmentation patterns.
The following diagram illustrates a general workflow for the structural characterization of a novel compound like 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.
Caption: Workflow for the purification and structural elucidation of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.
Potential Biological and Pharmacological Significance
The 7,8-dihydroquinolin-5(6H)-one scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[11] The addition of a hydroxyl group, particularly at the 3-position, can significantly influence the biological activity. Hydroxyquinolines are known to possess a wide range of pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities.[12][13][14]
The combination of the dihydroquinolinone core and the hydroxyl group in 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one suggests several potential avenues for biological investigation:
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Anticancer Activity: Many quinolinone derivatives have shown promise as anticancer agents.[2][15] The hydroxyl group could enhance this activity through various mechanisms, including interactions with key enzymes or receptors.
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Enzyme Inhibition: The structure may be suitable for targeting specific enzymes. For instance, some dihydroquinolinone derivatives are known to inhibit carbonic anhydrase.[16]
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Antioxidant Properties: The phenolic hydroxyl group could impart radical scavenging activity, making the compound a potential antioxidant.[17]
The following diagram depicts a generalized signaling pathway that could be modulated by a bioactive quinolinone derivative, leading to an anticancer effect.
Caption: A potential mechanism of action for a bioactive quinolinone derivative.
Conclusion
While direct experimental data on 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one is limited, a comprehensive analysis of its structural components and related compounds provides a solid foundation for its further investigation. This guide has outlined predicted physicochemical properties, proposed synthetic and analytical methodologies, and highlighted potential areas of biological significance. The unique combination of a dihydroquinolinone scaffold with a hydroxyl group makes this compound a promising candidate for future research in medicinal chemistry and drug discovery. The protocols and insights provided herein are intended to empower researchers to unlock the full potential of this intriguing molecule.
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